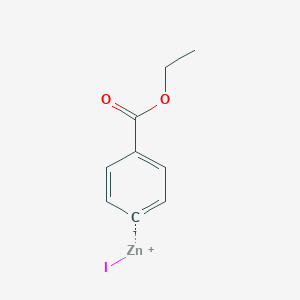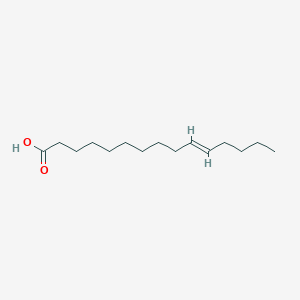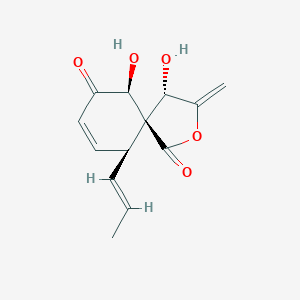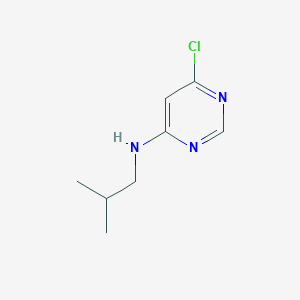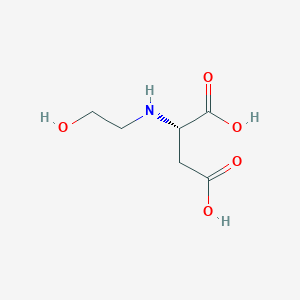
Nmpbmi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nmpbmi, also known as N-methyl-2-pyrrolidone, is a versatile chemical solvent that has been widely used in scientific research. It is a colorless liquid with a high boiling point and low vapor pressure, making it an ideal solvent for a variety of applications.
Mecanismo De Acción
The mechanism of action of Nmpbmi is not fully understood, but it is believed to be related to its ability to dissolve a wide range of compounds. Nmpbmi can penetrate cell membranes and interact with intracellular molecules, affecting their function and activity. It is also thought to have a stabilizing effect on proteins and enzymes, which can improve their activity and stability.
Biochemical and Physiological Effects
Nmpbmi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Nmpbmi can enhance the activity of certain enzymes, such as lipase and protease. It can also stabilize proteins and improve their solubility, which can be useful in protein purification and crystallization. In vivo studies have shown that Nmpbmi has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nmpbmi has several advantages for lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds, making it useful in many different applications. It is also relatively non-toxic and has low vapor pressure, making it safer to handle than some other solvents. However, Nmpbmi has some limitations as well. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability. It can also be difficult to remove from reaction mixtures, which can make purification challenging.
Direcciones Futuras
There are many potential future directions for research on Nmpbmi. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of Nmpbmi in drug delivery systems, where it could be used to improve the solubility and bioavailability of poorly soluble drugs. Additionally, further studies are needed to fully understand the mechanism of action of Nmpbmi and its effects on biological systems.
Conclusion
In conclusion, Nmpbmi is a versatile chemical solvent that has many applications in scientific research. It has a wide range of biochemical and physiological effects and is well-tolerated by animals. While it has some limitations, such as its hygroscopic nature and difficulty in purification, it remains a popular solvent due to its versatility and cost-effectiveness. Further research is needed to fully understand the potential of Nmpbmi in various applications and to develop new synthesis methods that are more efficient and environmentally friendly.
Métodos De Síntesis
Nmpbmi can be synthesized by reacting gamma-butyrolactone with methylamine. The reaction is carried out under high pressure and high temperature, and the resulting product is purified by distillation. The synthesis method is relatively simple and cost-effective, making Nmpbmi a popular solvent in scientific research.
Aplicaciones Científicas De Investigación
Nmpbmi has a wide range of applications in scientific research, including chemical synthesis, polymer processing, and drug delivery. It is an excellent solvent for polar and nonpolar compounds, and it can dissolve a variety of organic and inorganic substances. Nmpbmi is also used as a reaction medium in various chemical reactions, such as the synthesis of peptides and oligonucleotides.
Propiedades
Número CAS |
130081-93-5 |
|---|---|
Nombre del producto |
Nmpbmi |
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3 |
Clave InChI |
YASPBSWTXDWFLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
SMILES canónico |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C |
Sinónimos |
N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine NMPBMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





